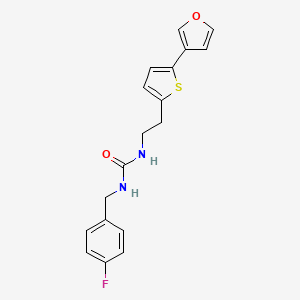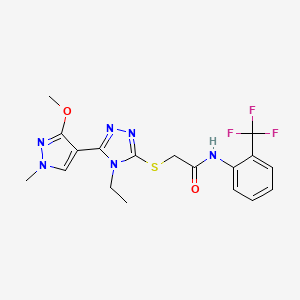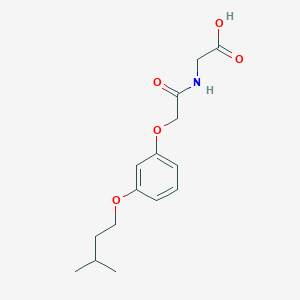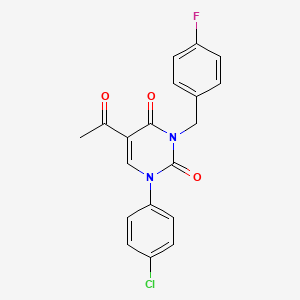
1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea, also known as Compound 1, is a synthetic compound that has shown potential in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound 1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is involved in the synthesis of novel pyridine and naphthyridine derivatives, illustrating its utility in creating complex molecular structures. Abdelrazek et al. (2010) described the dimerization reactions of related compounds, leading to the synthesis of derivatives with potential pharmaceutical applications. Such processes highlight the compound's role in the development of new chemical entities (Abdelrazek et al., 2010).
Photocyclisation and Molecular Interaction
Barton et al. (1971) explored the photocyclisation of related furan compounds, demonstrating the method's efficacy in establishing the linear tetracyclic carbon skeleton. This work underpins the compound's potential in facilitating complex molecular transformations, pivotal in synthetic chemistry (Barton et al., 1971).
Applications in Synthesis of Ureas and Related Compounds
Thalluri et al. (2014) demonstrated the synthesis of ureas through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which could be related to the broader utility of the compound in creating urea derivatives. This process underscores the compound's versatility in chemical synthesis, providing a route to synthesizing ureas from carboxylic acids under mild conditions, which could be environmentally friendly and cost-effective (Thalluri et al., 2014).
Spectroscopic and Structural Characterization
Haroon et al. (2019) focused on the synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, which could relate to studying the compound's structural and spectroscopic properties. Such research could provide insights into the electronic and geometric structure of the compound, facilitating its application in material science and molecular engineering (Haroon et al., 2019).
Antifungal Activity
Research by Mishra et al. (2000) on similar fluorophenyl ureas and their antifungal properties suggests potential biological applications for 1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea. The study's findings on fungitoxic action could imply the compound's utility in developing antifungal agents, showcasing its potential impact beyond synthetic chemistry (Mishra et al., 2000).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-15-3-1-13(2-4-15)11-21-18(22)20-9-7-16-5-6-17(24-16)14-8-10-23-12-14/h1-6,8,10,12H,7,9,11H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVNOUYOGBJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC2=CC=C(S2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2509614.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2509616.png)

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2509618.png)

![N-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2509620.png)

![N-(2-ethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2509624.png)

![N-[4-[[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2509626.png)
![2-(4-Methylphenyl)-4-pyrido[3,4-d]pyrimidin-4-ylmorpholine](/img/structure/B2509628.png)